L-5-Carboxymethylhydantoin

Beschreibung

Contextualization within Hydantoin (B18101) Chemistry Research

Hydantoins, chemically known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds that are structurally related to imidazolidine. wikipedia.orgthieme-connect.com The hydantoin ring is a versatile scaffold found in numerous biologically active compounds, including anticonvulsants like phenytoin (B1677684) and fungicides such as iprodione. wikipedia.orgjddtonline.info The chemistry of hydantoins has been a subject of investigation for over 150 years, owing to their diverse pharmacological properties and their utility as precursors in organic synthesis. thieme-connect.com

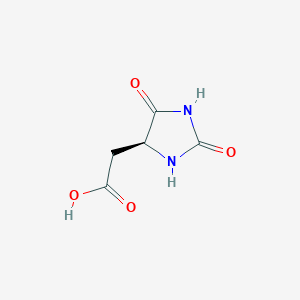

L-5-Carboxymethylhydantoin is specifically an imidazolidine-2,4-dione that features a carboxymethyl group at the 5-position of the ring structure. ebi.ac.uk Its significance stems from its role as a key intermediate in metabolic pathways and as a substrate in biocatalytic processes, particularly for the synthesis of amino acids. wikipedia.orgkyoto-u.ac.jp It serves as a bridge between fundamental heterocyclic chemistry and applied biochemical engineering, representing a specific, naturally occurring derivative within the vast landscape of synthetic and natural hydantoins. kyoto-u.ac.jp

Historical Evolution of Research on this compound and Related Hydantoin Compounds

The study of hydantoins dates back to 1861, when Adolf von Baeyer first isolated the parent compound, hydantoin, by hydrogenating allantoin. wikipedia.orgjddtonline.info This discovery paved the way for extensive research into this class of compounds. A few years later, in 1873, Friedrich Urech reported the synthesis of 5-methylhydantoin (B32822) from alanine, a method now known as the Urech hydantoin synthesis, which was a foundational step in creating 5-substituted hydantoins. jddtonline.inforesearchgate.net

Research specifically identifying this compound as a biological molecule emerged from studies of pyrimidine (B1678525) metabolism. In the mid-1950s, Lieberman and Kornberg identified this compound as a compound involved in the enzymatic synthesis and breakdown of orotic acid, a precursor to pyrimidines. wikipedia.orgresearchgate.netasm.org Their work established its role as an intermediate in a pathway that connects to L-aspartic acid. asm.org This discovery shifted the perception of some hydantoins from purely synthetic molecules to compounds with defined roles in biological systems, sparking interest in the enzymes that metabolize them. kyoto-u.ac.jp

Significance of this compound within Specialized Research Domains

The importance of this compound is most prominent in microbial metabolism, biocatalysis, and synthetic organic chemistry.

Microbial Metabolism: this compound is a known intermediate in the degradation pathway of orotic acid in certain aerobic bacteria, such as Zymobacterium oroticum. kyoto-u.ac.jpasm.org In this pathway, L-dihydroorotic acid is reversibly converted to this compound, which is then hydrolyzed to L-ureidosuccinic acid, and finally to L-aspartic acid, CO2, and NH3. asm.org This metabolic link to a fundamental amino acid underscores its biological relevance. The enzymes responsible for these transformations, particularly carboxymethylhydantoinase, are key players in these microbial pathways. wikipedia.orgresearchgate.net

Biocatalysis: In the field of biocatalysis, which uses enzymes for chemical synthesis, this compound is a crucial substrate. rsc.orgnih.govspinchem.com Biocatalytic processes are valued for their high selectivity and environmentally friendly reaction conditions. europa.eumt.com Specifically, the enzymatic hydrolysis of hydantoins, known as the "hydantoinase process," is a well-established industrial method for producing optically pure D- and L-amino acids. researchgate.netcaltech.educore.ac.uk

This compound is hydrolyzed by a specific enzyme, L-5-carboxymethylhydantoinase (EC 3.5.2.4), to produce N-carbamoyl-L-aspartate. wikipedia.org This reaction is a key step in a potential cascade for producing L-aspartic acid. The enzymes involved, including hydantoinases and carbamoylases, are often used in whole-cell biocatalysts to achieve dynamic kinetic resolution, where a racemic mixture of a hydantoin derivative is efficiently converted into a single enantiomer of an amino acid. researchgate.netresearchgate.net

| Enzyme | EC Number | Reaction Catalyzed | Source Organism Example |

| Carboxymethylhydantoinase | 3.5.2.4 | This compound + H₂O → N-carbamoyl-L-aspartate | Zymobacterium oroticum |

| Hydantoinase (general) | 3.5.2.2 | D/L-5-substituted hydantoin + H₂O → N-carbamoyl-D/L-amino acid | Arthrobacter sp., Pseudomonas sp. |

| N-Carbamoylase | 3.5.1.88 | N-carbamoyl-L-amino acid + H₂O → L-amino acid + CO₂ + NH₃ | Agrobacterium tumefaciens |

Synthetic Organic Chemistry: In synthetic organic chemistry, hydantoins serve as valuable precursors for the synthesis of non-natural α-amino acids, which are important building blocks for pharmaceuticals. mdpi.com The chemical reactivity of the hydantoin ring allows for various modifications. thieme-connect.com this compound, as a chiral building block, can be used in the synthesis of complex molecules. The development of synthetic routes to hydantoins, such as the Bucherer-Bergs reaction and multicomponent reactions, has expanded their accessibility for these applications. researchgate.netmdpi.com The ability to selectively functionalize the hydantoin ring at its different positions is a crucial aspect of its utility in modern organic synthesis. thieme-connect.com

Contemporary Research Challenges and Future Directions in this compound Studies

Despite decades of research, several challenges and opportunities remain in the study of this compound and related enzymes.

Challenges:

Enzyme Stability and Efficiency: While biocatalysis is a powerful tool, the stability of enzymes like hydantoinases under industrial process conditions remains a challenge. acs.org Improving enzyme robustness, activity, and substrate specificity through protein engineering and directed evolution is an ongoing effort. caltech.edu

Substrate-Dependent Enantioselectivity: A significant hurdle in the hydantoinase process is that the enantioselectivity of an enzyme can vary greatly depending on the specific 5-substituted hydantoin used as a substrate. caltech.edu For instance, an enzyme that is L-selective for one substrate may be D-selective for another, complicating the development of a universal biocatalyst.

Understanding Metabolic Regulation: The complete physiological roles and regulatory mechanisms of hydantoin-metabolizing enzymes in microorganisms are not fully understood. kyoto-u.ac.jp A deeper knowledge of how these pathways are controlled could lead to the development of more efficient whole-cell biocatalysts. core.ac.uk

Future Directions:

Directed Evolution and Protein Engineering: The iterative process of creating and screening mutant enzyme libraries is a powerful strategy to tailor biocatalysts for specific needs. caltech.edu Future research will likely focus on evolving hydantoinases to have inverted or enhanced enantioselectivity for substrates like this compound, leading to more efficient production of desired amino acids.

Systems and Synthetic Biology: Integrating hydantoin-hydrolyzing enzymes into engineered metabolic pathways within host microorganisms offers a promising avenue. researchgate.net This "one-pot" or whole-cell catalyst approach can improve efficiency by co-localizing enzymes, regenerating cofactors, and simplifying processes. researchgate.net

Exploration of Novel Enzymes: The search for new hydantoinases from diverse microbial sources continues to be a priority. Isolating novel enzymes with unique properties, such as higher thermostability or broader substrate scope, could overcome current limitations. researchgate.netacs.org

Integrated Chemo-Enzymatic Processes: Combining the strengths of chemical synthesis (to create diverse hydantoin precursors) with the selectivity of biocatalysis (to resolve them into pure amino acids) represents a powerful future direction for producing valuable chiral compounds. europa.eu

The continued exploration of this compound and its associated enzymes is set to expand the toolkit of sustainable chemistry, enabling the efficient synthesis of valuable molecules for medicine and industry. nih.govelsevier.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQLZADYSWBCOX-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26184-53-2 | |

| Record name | 2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of L 5 Carboxymethylhydantoin

Established Chemical Synthesis Pathways for L-5-Carboxymethylhydantoin

The chemical synthesis of hydantoin (B18101) scaffolds, including this compound, is built upon a foundation of well-established organic reactions. These methods provide versatile routes to the hydantoin core, which can be adapted for specific derivatives.

Classical Approaches and Reaction Mechanisms for Hydantoin Ring Formation

The formation of the hydantoin ring is achievable through several classical synthetic methodologies, each with distinct mechanisms and applications. The Bucherer-Bergs reaction, first reported in the early 20th century, stands out as one of the most convenient methods for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.govwikipedia.orgencyclopedia.pub This multicomponent reaction typically involves heating a carbonyl compound (an aldehyde or ketone) with ammonium (B1175870) carbonate and an alkali metal cyanide, such as potassium cyanide. wikipedia.orgmdpi.com The reaction mechanism proceeds through the initial formation of an imine from the carbonyl and ammonia (B1221849), followed by nucleophilic attack of the cyanide to form an α-aminonitrile intermediate. wikipedia.org This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and undergoes an intramolecular cyclization to yield the final hydantoin product. wikipedia.org

Other significant classical approaches include the Read reaction, which involves the treatment of α-amino acids with isocyanates, and the Biltz synthesis, a condensation reaction between 1,2-dicarbonyl compounds and urea. nih.govresearchgate.net Further methods involve the cyclization of α-ureido acids, reactions of α-amino esters with phosgene (B1210022) derivatives, and the Hofmann rearrangement of malonamides. nih.gov More contemporary multicomponent strategies, such as the Ugi reaction followed by a cyclization step, have also been developed to provide efficient access to diverse hydantoin structures. nih.govorganic-chemistry.org

Table 1: Overview of Classical Hydantoin Synthesis Methods

| Reaction Name | Key Reactants | General Description | Reference |

|---|---|---|---|

| Bucherer-Bergs Reaction | Carbonyl compound, Ammonium carbonate, Cyanide source | A one-pot multicomponent reaction to form 5-substituted hydantoins. | nih.govwikipedia.orgmdpi.com |

| Read Reaction | α-Amino acid (or nitrile), Isocyanate | Condensation followed by cyclization to form the hydantoin ring. | nih.gov |

| Biltz Synthesis | 1,2-Dicarbonyl compound, Urea (or thiourea) | Condensation reaction primarily used for 5,5-disubstituted hydantoins. | nih.govresearchgate.net |

| From α-Amino Amides | α-Amino amide, Phosgene or Chloroformate | Formation of a urethane (B1682113) intermediate followed by base-mediated cyclization. | nih.gov |

| Ugi/Cyclization | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic acid | A four-component reaction followed by a cyclization step to yield hydantoins. | nih.govorganic-chemistry.org |

Precursor Chemistry and Transformation Pathways Leading to this compound (e.g., from L-ureidosuccinic acid or orotic acid intermediates)

The direct synthesis of this compound is specifically achieved through the cyclization of its acyclic precursor, L-ureidosuccinic acid, also known as N-carbamoyl-L-aspartate. nih.govresearchgate.net This transformation is typically induced under acidic conditions. psu.edu Research has detailed that dissolving N-carbamoyl-L-aspartic acid in aqueous hydrochloric acid and heating leads to the formation of 5-carboxymethylhydantoin via an intramolecular condensation-cyclization, with the elimination of a water molecule. psu.edu

The chemistry of L-ureidosuccinic acid provides a critical link to the biosynthesis of pyrimidines. While acid-catalyzed cyclization yields the five-membered this compound ring, the enzymatic cyclization of the same precursor, catalyzed by dihydroorotase, results in the formation of the six-membered ring compound, L-dihydroorotic acid. psu.edurhea-db.org L-dihydroorotic acid is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, including orotic acid. psu.edu This highlights a significant divergence between the chemical and enzymatic pathways starting from a common precursor.

Stereoselective and Asymmetric Synthesis Strategies Applicable to Hydantoin Derivatives

Achieving stereocontrol in the synthesis of hydantoin derivatives is crucial, given their prevalence in biologically active molecules. Several strategies have been developed for the asymmetric synthesis of 5-monosubstituted hydantoins. researchgate.net A prominent approach is the asymmetric hydrogenation of prochiral 5-alkylidenehydantoins (hydantoins with an exocyclic double bond at the C5 position). researchgate.netdicp.ac.cn This method utilizes chiral transition metal catalysts, such as those based on iridium (e.g., Ir/BiphPHOX) or palladium (e.g., Pd/BINAP), to achieve high enantioselectivity (up to 99% ee). dicp.ac.cnresearchgate.net

Other innovative asymmetric methods include:

Chiral Brønsted Acid Catalysis : The condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst can produce 5-monosubstituted hydantoins in a single, enantioselective step. researchgate.net

Biocatalysis : Enzymes such as laccase have been employed to activate intramolecular aza-Michael additions, leading to the stereoselective synthesis of hydantoin derivatives. rsc.org

Photochemical Deracemization : A chiral diarylketone can act as a photosensitizing catalyst to deracemize 5-substituted hydantoins through a selective hydrogen atom transfer mechanism. organic-chemistry.org

Asymmetric Cycloadditions : The Diels-Alder reaction between 2,4-dienals and hydantoin-derived dienophiles can be catalyzed by chiral aminocatalysts to construct complex, stereodefined cyclic scaffolds. rsc.org

Table 2: Selected Asymmetric Synthesis Strategies for Hydantoin Derivatives

| Strategy | Catalyst/Reagent | Description | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Palladium complexes (e.g., Ir/BiphPHOX, Pd/BINAP) | Hydrogenation of a C5-exocyclic double bond to create a stereocenter. | dicp.ac.cnresearchgate.net |

| Chiral Acid Catalysis | Chiral Phosphoric Acid | Enantioselective condensation of a glyoxal (B1671930) and a urea. | researchgate.net |

| Enzyme-Activated Cyclization | Laccase | Stereoselective intramolecular anti-aza-Michael addition. | rsc.org |

| Photochemical Deracemization | Chiral Diarylketone | Light-induced conversion of a racemate to a single enantiomer. | organic-chemistry.org |

Biocatalytic and Enzymatic Routes to this compound and its Analogues

Biocatalysis offers a powerful alternative to classical chemical synthesis, providing high selectivity and mild reaction conditions. The enzymatic production of chiral amino acids from hydantoin precursors is a well-established industrial process.

Enzyme-Catalyzed Synthesis of Hydantoins and Related Carbamoyl (B1232498) Compounds

The enzymatic interconversion between this compound and its corresponding N-carbamoyl amino acid is catalyzed by a specific hydrolase. This enzyme is systematically named this compound amidohydrolase (EC 3.5.2.4) and is also known as carboxymethylhydantoinase or hydantoin hydrolase. qmul.ac.ukwikipedia.org It specifically catalyzes the reversible hydrolysis of this compound to N-carbamoyl-L-aspartate. qmul.ac.ukwikipedia.org This enzyme was first described in studies on the enzymatic synthesis and breakdown of the pyrimidine orotic acid, where it was shown to act on this compound but not the D-isomer. nih.gov

This enzymatic reaction is a key component of the "hydantoinase process," a multi-enzyme cascade used for the industrial production of optically pure D- or L-amino acids from inexpensive, racemic 5-monosubstituted hydantoins. researchgate.netmdpi.com The general process involves three enzymes:

A hydantoinase (dihydropyrimidinase, EC 3.5.2.2) that enantioselectively hydrolyzes one enantiomer of the hydantoin (e.g., the D-form) to the corresponding N-carbamoyl-amino acid. researchgate.netnih.gov

A hydantoin racemase that converts the remaining unreacted hydantoin enantiomer (e.g., the L-form) to the racemic mixture, allowing for a theoretical 100% conversion. researchgate.netnih.gov

An N-carbamoylase that stereoselectively hydrolyzes the N-carbamoyl-amino acid to the desired optically pure amino acid, ammonia, and carbon dioxide. researchgate.netnih.gov

In the specific case of this compound, the carboxymethylhydantoinase (EC 3.5.2.4) performs the initial ring-opening step. qmul.ac.uk Subsequent conversion to L-aspartic acid would require a specific N-carbamoyl-L-aspartate hydrolase.

Optimization of Bioreactor Conditions for Enzymatic Production Research

A critical strategy is enzyme immobilization , where enzymes are attached to solid supports like Eupergit C or Sepharose. researchgate.net Immobilization can significantly increase the operational stability of enzymes, extending their half-life from hours to thousands of hours, and facilitates their separation from the product stream, enabling continuous operation in packed-bed reactors. researchgate.net

Other crucial parameters for optimization include:

pH and Temperature : Hydantoinases and carbamoylases exhibit optimal activity within specific pH and temperature ranges. For instance, an L-N-carbamoylase from Arthrobacter aurescens showed an optimal pH of 9.5 and a temperature optimum of 60°C. researchgate.net Operating within these optimal ranges is essential for maximizing reaction rates.

Substrate and Product Concentration : High substrate concentrations can sometimes lead to substrate inhibition, while product accumulation may inhibit the enzyme or shift the reaction equilibrium. A continuous-flow reactor can help mitigate these issues.

Agitation and Mass Transfer : In bioreactors using either whole cells or immobilized enzymes, adequate agitation is needed to ensure efficient mass transfer of substrates and products. mdpi.com However, excessive shear stress from high agitation speeds can damage the biocatalyst. mdpi.com Therefore, balancing mixing efficiency with biocatalyst integrity is key.

Biocatalyst Form : The use of whole microbial cells (e.g., recombinant E. coli) that overexpress the required enzymes is often more cost-effective than using purified enzymes. nih.gov Optimization of fermentation conditions to maximize the expression and activity of these intracellular enzymes is a primary area of research. researchgate.net

Table 3: Parameters for Bioreactor Optimization in Enzymatic Hydantoin Production

| Parameter | Objective of Optimization | Common Approaches | Reference |

|---|---|---|---|

| Enzyme Stability | Increase operational half-life and tolerance to process conditions. | Immobilization on solid supports; protein engineering. | researchgate.net |

| Temperature | Match the enzyme's optimal temperature for maximum activity. | Heating/cooling jackets on the bioreactor. | researchgate.net |

| pH | Maintain the optimal pH for enzyme activity and stability. | Use of buffer systems; automated acid/base addition. | researchgate.net |

| Mass Transfer | Ensure efficient contact between substrate and biocatalyst. | Optimizing agitation speed and impeller design; using baffled flasks. | mdpi.com |

| Biocatalyst Loading | Maximize volumetric productivity without causing transport limitations. | Using whole cells with high enzyme expression; optimizing immobilized enzyme density. | nih.gov |

Chemical Transformations and Derivatization Strategies of this compound

This compound is a versatile chemical entity that undergoes a variety of transformations and can be derivatized for specific scientific applications. Its reactivity is centered around the hydantoin ring and the pendant carboxymethyl group, allowing for a range of chemical modifications.

Synthesis of this compound Derivatives for Research Probes

The derivatization of this compound is crucial for creating tailored molecules that can serve as probes in research, particularly for analytical and mechanistic studies. These modifications aim to alter the molecule's properties, such as volatility for gas chromatography, or to introduce labels for detection.

Common derivatization strategies for molecules containing carboxylic acid and amine functionalities, like this compound, include esterification and silylation. thermofisher.comsigmaaldrich.com Esterification of the carboxylic acid group can be performed to create derivatives like carbomethoxymethylhydantoins. researchgate.net For instance, the reaction of N-arylaspartic acids can yield 1-aryl-5-carboxymethylhydantoins, which are then esterified with methanol (B129727) to produce the corresponding carbomethoxymethylhydantoin derivatives. researchgate.net

Silylation is another widely used technique to enhance the volatility and stability of polar molecules for gas chromatography-mass spectrometry (GC-MS) analysis. thermofisher.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are employed to replace the active hydrogens on both the carboxyl and the N-H groups of the hydantoin ring with silyl (B83357) groups (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl). thermofisher.comsigmaaldrich.com While specific examples for this compound are not detailed in the provided search results, the general applicability of these methods to amino acids and related structures suggests their utility for creating research probes from this compound. thermofisher.comsigmaaldrich.com

The table below summarizes key derivatives of this compound that are synthesized for research purposes.

Table 1: this compound Derivatives for Research Probes| Derivative Name | Synthetic Method | Purpose |

|---|---|---|

| 5-Carboxymethylidinehydantoin | Dehydrogenation of this compound (e.g., via bromination-dehydrobromination). nih.govpsu.edu | Intermediate for the synthesis of other compounds like orotate (B1227488). nih.govpsu.edu |

| Carbomethoxymethylhydantoins | Esterification of 5-carboxymethylhydantoin with methanol. researchgate.net | Research chemical, potential intermediate for further synthesis. |

| Silylated Derivatives (e.g., TBDMS) | Reaction with silylating agents like MTBSTFA. sigmaaldrich.com | Enhances volatility and stability for GC-MS analysis. thermofisher.comsigmaaldrich.com |

Mechanistic Studies of this compound Reactivity

The reactivity of this compound has been the subject of mechanistic studies, particularly concerning its role as an intermediate in both enzymatic and prebiotic chemical pathways.

One of the key transformations is its conversion to orotate, a precursor to pyrimidine nucleobases. nih.govpsu.edu A proposed chemical pathway involves the dehydrogenation of this compound to form a 5-carboxymethylidinehydantoin intermediate. nih.govpsu.edu This intermediate, which possesses an exocyclic double bond, can then undergo a base-catalyzed ring opening and subsequent recyclization to form the six-membered ring of orotic acid. nih.govpsu.edu This transformation highlights a bifurcation in reaction pathways where the five-membered hydantoin ring can be expanded to a six-membered pyrimidine ring. nih.gov

In the context of prebiotic chemistry, the reaction of hydantoin with glyoxylate (B1226380) can lead to the formation of 5-carboxymethylidinehydantoin, which then serves as a common intermediate for the synthesis of both orotate and pyruvate (B1213749). nih.govresearchgate.net The reaction's progression to either orotate or pyruvate is influenced by pH. nih.gov Conditions that are not sufficiently basic may favor the pathway to pyruvate through the irreversible decarboxylation of a downstream intermediate. nih.gov

Enzymatically, this compound is a substrate for the enzyme this compound amidohydrolase (also known as carboxymethylhydantoinase). wikipedia.orgmodelseed.org This enzyme catalyzes the hydrolytic opening of the hydantoin ring to produce N-carbamoyl-L-aspartate. wikipedia.orgmodelseed.org This reaction is a step in the breakdown of pyrimidines. wikipedia.org The mechanism is analogous to the hydrolysis of other cyclic amides, such as the conversion of DL-5-indolylmethylhydantoin to L-tryptophan, which involves the hydrolysis of the hydantoin ring to an N-carbamoyl amino acid intermediate. tandfonline.com

The table below outlines key mechanistic findings related to the reactivity of this compound.

Table 2: Mechanistic Aspects of this compound Reactivity| Transformation | Key Intermediates | Conditions/Catalyst | Product(s) |

|---|---|---|---|

| Conversion to Orotate | 5-Carboxymethylidinehydantoin. nih.govpsu.edu | Chemical: Dehydrogenation followed by base-catalyzed rearrangement. nih.govpsu.edu | Orotate. nih.govpsu.edu |

| Prebiotic synthesis from Hydantoin and Glyoxylate | 5-Carboxymethylidinehydantoin. nih.govresearchgate.net | Aqueous, neutral to basic pH, moderate temperatures. nih.gov | Orotate, Pyruvate. nih.gov |

| Enzymatic Hydrolysis | - | This compound amidohydrolase (EC 3.5.2.4). wikipedia.orgmodelseed.org | N-Carbamoyl-L-aspartate. wikipedia.orgmodelseed.org |

Compound Name Table

| Compound Name |

|---|

| This compound |

| 5-Carboxymethylidinehydantoin |

| Orotate (Orotic Acid) |

| Pyruvate |

| N-Carbamoyl-L-aspartate |

| Carbomethoxymethylhydantoin |

| N-arylaspartic acid |

| 1-arythis compound |

| Methanol |

| Hydantoin |

| Glyoxylate |

| DL-5-indolylmethylhydantoin |

| L-tryptophan |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Biochemical Pathways and Enzymatic Transformations Involving L 5 Carboxymethylhydantoin

Identification and Elucidation of Metabolic Pathways Utilizing L-5-Carboxymethylhydantoin

The metabolic significance of this compound has been primarily elucidated through studies of microbial catabolism. These pathways are crucial for nutrient cycling and demonstrate the diverse biochemical strategies employed by microorganisms.

This compound is a central intermediate in the reductive degradation pathway of orotic acid (a pyrimidine) by certain anaerobic and aerobic bacteria. kyoto-u.ac.jpasm.orgresearchgate.net Foundational studies with the anaerobic bacterium Zymobacterium oroticum (now known as Clostridium oroticum) and strains of Corynebacterium established this unique metabolic route. asm.orgresearchgate.net

In this pathway, orotic acid is first reduced to L-dihydroorotic acid. asm.org From L-dihydroorotic acid, the pathway can diverge. In one route, L-dihydroorotic acid is hydrolyzed to L-ureidosuccinic acid, which is then broken down into L-aspartic acid, CO2, and NH3. asm.org In the alternative pathway central to this discussion, L-dihydroorotic acid is converted to this compound. asm.org This hydantoin (B18101) intermediate is then subjected to enzymatic hydrolysis, yielding N-carbamoyl-L-aspartate. wikipedia.orgqmul.ac.ukplos.orgasm.org This demonstrates a key catabolic strategy for utilizing pyrimidines as a source of carbon and nitrogen.

The table below outlines the key steps in the reductive degradation of orotic acid involving this compound, as identified in early microbial studies. asm.org

| Step | Substrate | Product | Enzyme Family Involved |

|---|---|---|---|

| 1 | Orotic acid | L-Dihydroorotic acid | Dehydrogenase |

| 2 | L-Dihydroorotic acid | This compound | Unknown/Isomerase |

| 3 | This compound | N-Carbamoyl-L-aspartate | Amidohydrolase (Carboxymethylhydantoinase) |

| 4 | N-Carbamoyl-L-aspartate | L-Aspartic acid + CO₂ + NH₃ | Amidohydrolase (N-carbamoyl-L-aspartate hydrolase) |

Beyond its role in microbial metabolism, this compound has been identified in extraterrestrial materials, specifically carbonaceous chondrite meteorites. mdpi.com Its detection in these primitive meteorites, which are rich in soluble organic compounds, suggests that such molecules could have been delivered to the early Earth, contributing to the prebiotic chemical inventory. mdpi.com The water solubility of hydantoins like this compound would have made them available for participation in primitive biochemical systems. mdpi.com

The following table presents the abundance of this compound and other related hydantoin compounds found in the Murchison meteorite, highlighting their presence in prebiotic environments. mdpi.com

| Hydantoin Compound | Abundance (ppb) in Murchison Meteorite |

|---|---|

| Hydantoin | 7.0 |

| 5-Methylhydantoin (B32822) | 14.0 |

| 5,5-Dimethylhydantoin | 1.5 |

| 5-Ethylhydantoin | 1.3 |

| 5-Ethyl-5-methylhydantoin | 6.7 |

| This compound | 0.9 |

| 5-(2-Carboxyethyl)hydantoin | 1.4 |

Enzymology of this compound Transformations

The biotransformation of this compound is catalyzed by a specific class of enzymes known as amidohydrolases. The study of these enzymes provides insight into their structure, mechanism, and substrate preferences.

The primary enzyme responsible for the hydrolysis of this compound was discovered and characterized by Lieberman and Kornberg during their seminal work on pyrimidine (B1678525) degradation in 1954. wikipedia.orgqmul.ac.ukplos.orgasm.org This enzyme is systematically named This compound amidohydrolase and is classified under the EC number 3.5.2.4 . wikipedia.orgqmul.ac.ukgenome.jp It is commonly referred to as carboxymethylhydantoinase or hydantoin hydrolase. wikipedia.orgqmul.ac.uk

Carboxymethylhydantoinase belongs to the hydrolase family, specifically those that act on carbon-nitrogen bonds in cyclic amides. wikipedia.orgacs.org It is further categorized within the metal-dependent amidohydrolase superfamily. acs.org Enzymes in this superfamily often utilize metal ions, coordinated by amino acid residues like post-translationally carboxylated lysine, for their catalytic activity. acs.org

| Property | Description |

|---|---|

| Accepted Name | Carboxymethylhydantoinase qmul.ac.uk |

| Systematic Name | This compound amidohydrolase wikipedia.orgqmul.ac.uk |

| Other Names | Hydantoin hydrolase wikipedia.orgqmul.ac.uk |

| EC Number | 3.5.2.4 wikipedia.orgqmul.ac.ukgenome.jp |

| Enzyme Family | Hydrolases (acting on cyclic amides) wikipedia.org |

| Superfamily | Metal-dependent amidohydrolases acs.org |

| Cofactors | Metal ions (implied by superfamily) acs.org |

Carboxymethylhydantoinase catalyzes the reversible hydrolytic ring-opening of this compound. wikipedia.orgkegg.jp The reaction involves the addition of a water molecule across one of the cyclic amide bonds to produce the linear product, N-carbamoyl-L-aspartate. wikipedia.orgqmul.ac.uk

Reaction: this compound + H₂O ⇌ N-Carbamoyl-L-aspartate wikipedia.orgqmul.ac.ukkegg.jp

This hydrolysis is a critical step in the metabolic pathway, converting the stable cyclic hydantoin structure into a more readily metabolizable N-carbamoyl amino acid. asm.orgplos.org The product, N-carbamoyl-L-aspartate, is also an intermediate in the de novo pyrimidine biosynthesis pathway, where it is formed from carbamoyl (B1232498) phosphate (B84403) and L-aspartate. qmul.ac.ukebi.ac.uk The reversibility of the dihydroorotase reaction (which also produces N-carbamoyl-L-aspartate) and the carboxymethylhydantoinase reaction highlights the intricate connection between anabolic and catabolic pyrimidine pathways. wikipedia.orgqmul.ac.uk

Enzyme kinetics and substrate specificity studies are essential for understanding an enzyme's biological role and potential applications. khanacademy.orgnih.gov The study of reaction rates under varying substrate concentrations allows for the determination of key parameters like the Michaelis constant (Km), which reflects substrate binding affinity, and the maximum reaction velocity (Vmax). pressbooks.pubnih.gov

Carboxymethylhydantoinase (EC 3.5.2.4) exhibits a high degree of substrate specificity. Its systematic name, this compound amidohydrolase, indicates its preference for the L-stereoisomer of 5-carboxymethylhydantoin. wikipedia.orgqmul.ac.uk This stereospecificity is a common feature of enzymes, ensuring the precise transformation of metabolites within a cell. unacademy.com

The specificity of carboxymethylhydantoinase can be contrasted with other related enzymes in the cyclic amidohydrolase family, such as dihydropyrimidinase (EC 3.5.2.2). Dihydropyrimidinases typically have a broader substrate range, acting on various 5- and 6-membered cyclic imides, including hydantoin, dihydrouracil, and dihydrothymine. acs.org In contrast, some microbial hydantoinases involved in the production of D-amino acids show strict specificity for D-5-substituted hydantoins and have little to no activity on L-isomers or pyrimidine bases like dihydrouracil. tandfonline.com This illustrates a functional divergence within the hydantoinase family, with some enzymes adapted for general pyrimidine salvage and others for highly specific metabolic or synthetic tasks. kyoto-u.ac.jpacs.orgtandfonline.com

| Enzyme | EC Number | Primary Substrate(s) | Key Specificity Features |

|---|---|---|---|

| Carboxymethylhydantoinase | 3.5.2.4 | This compound wikipedia.orgqmul.ac.uk | Highly specific for the L-isomer of carboxymethylhydantoin. wikipedia.orgqmul.ac.uk |

| Dihydropyrimidinase | 3.5.2.2 | 5,6-Dihydrouracil, Dihydrothymine, Hydantoin acs.org | Broad specificity for pyrimidine bases and unsubstituted hydantoin. acs.org |

| Dihydroorotase | 3.5.2.3 | (S)-Dihydroorotate qmul.ac.uk | Specific for the reversible hydrolysis of (S)-dihydroorotate to N-carbamoyl-L-aspartate. qmul.ac.uk |

| D-Hydantoinase (from Pseudomonas sp.) | - | D-5-substituted hydantoins tandfonline.com | Broad specificity for various D-5-substituted hydantoins; no activity on L-isomers. tandfonline.com |

Regulation and Control of this compound Metabolism in Microorganisms

The metabolic pathways that utilize this compound are subject to sophisticated regulatory mechanisms in microorganisms. These control systems ensure that the synthesis and activity of the involved enzymes are finely tuned to the cell's metabolic needs and environmental conditions. Regulation occurs at both the genetic level, controlling the transcription of enzyme-encoding genes, and at the enzymatic level, where environmental and substrate factors modulate pathway activity.

Genetic and Transcriptional Regulation of Related Enzymes

The expression of enzymes involved in the hydrolysis of hydantoins, including this compound, is tightly controlled at the genetic and transcriptional level. This regulation often involves specific genes, promoters, and operons that respond to the presence of substrates or other metabolic signals.

In various microorganisms, the genes for hydantoinase and subsequent enzymes in the pathway, such as N-carbamoyl-L-amino acid amidohydrolase, are often found clustered in operons. core.ac.uk For instance, research on Agrobacterium tumefaciens has pointed towards a complex regulation of its hydantoin-hydrolyzing enzyme system, which is influenced by nitrogen control mechanisms. core.ac.uk The genes responsible for hydantoinase and N-carbamoyl-D-amino acid amidohydrolase (NCDAAH) activity have been isolated, revealing two distinct genes for NCDAAH (ncaR1 and ncaR2) with separate chromosomal locations. core.ac.uk

The expression of these enzymes can be controlled by inducible promoter systems. In laboratory and industrial settings, recombinant expression systems are frequently used to study and enhance enzyme production. For example, a thermostable hydantoinase gene from Bacillus stearothermophilus was cloned into Escherichia coli under the control of the lpp promoter and the lac promoter-operator. deepdyve.comtandfonline.com In this system, transcription of the hydantoinase gene was induced by the addition of isopropyl-β-D-1-thiogalactopyranoside (IPTG). deepdyve.comtandfonline.com Similarly, the hydantoinase gene from Arthrobacter sp. has been expressed using vectors containing the rhaBAD promoter, which is inducible by rhamnose. caltech.edu

Some regulatory systems are responsive to the availability of specific nutrients. In Agrobacterium tumefaciens, the regulation of hydantoinase and N-carbamoyl amino acid hydrolase activity appears to be linked to ntr-type (nitrogen regulation) control, which is sensitive to the cellular ratio of glutamine to 2-ketoglutarate. core.ac.uk The activity of the aceBAK operon, which encodes key enzymes in the glyoxylate (B1226380) cycle, is inhibited by the transcriptional regulator IclR, demonstrating a common mode of genetic control that can be manipulated to redirect metabolic flux. frontiersin.org

Directed evolution and mutagenesis are powerful tools to alter not just the function but also the regulation of these enzymes. Random mutagenesis of a hydantoinase gene, followed by screening, has been used to alter its enantioselectivity, demonstrating that genetic modifications can profoundly impact the enzyme's catalytic properties. caltech.edu

Table 1: Examples of Genetic and Transcriptional Elements in Hydantoin Metabolism

| Gene/Element | Organism of Origin | Function/Role | Inducer/Regulator | Citation |

| Hydantoinase gene | Bacillus stearothermophilus NS1122A | Encodes a thermostable hydantoinase. | IPTG (when under lac promoter control). | deepdyve.com, tandfonline.com |

| hyuH (Hydantoinase) | Arthrobacter sp. DSM9771 | Encodes a D-selective hydantoinase. | Rhamnose (when under rhaBAD promoter control). | caltech.edu |

| hyuC (L-N-carbamoylase) | Arthrobacter sp. DSM9771 | Encodes an L-N-carbamoylase. | Rhamnose (when under rhaBAD promoter control). | caltech.edu |

| ncaR1, ncaR2 | Agrobacterium tumefaciens RU-OR | Encode two distinct N-carbamoyl-D-amino acid amidohydrolases. | Subject to nitrogen control. | core.ac.uk |

| aceBAK operon | Corynebacterium glutamicum | Encodes key enzymes of the glyoxylate cycle. | Repressed by IclR. | frontiersin.org |

Environmental and Substrate Influences on Pathway Activity

The activity of the this compound metabolic pathway is significantly influenced by various environmental factors and the concentration of substrates and products. These factors can directly affect the catalytic efficiency and stability of the enzymes involved.

pH and Temperature: Enzymes of this pathway exhibit optimal activity within specific pH and temperature ranges. A thermostable hydantoinase from Bacillus stearothermophilus showed optimal activity at a pH of 8.8 and a temperature of 50°C. tandfonline.com Similarly, an N-carbamoyl-L-amino acid amidohydrolase from Pseudomonas sp. strain ON-4a functioned best at pH 9.0 and 50°C. nih.gov In contrast, the N-carbamoyl-beta-alanine amidohydrolase from rat liver, an enzyme performing a similar function in pyrimidine catabolism, has a lower pH optimum of 6.8. nih.gov Extreme pH values can lead to a significant reduction in enzyme activity. tandfonline.com High temperatures can also cause enzyme inactivation, although some enzymes from thermophilic organisms show considerable stability. deepdyve.comkoreascience.kr

Metal Ions and Cofactors: Many hydantoin-hydrolyzing enzymes are metalloenzymes, requiring metal ions for their structure and catalytic activity. The hydantoinase from B. stearothermophilus was found to be a metalloenzyme, with its activity being restored by the presence of Mn²⁺ or Co²⁺ ions at pH 8.1. deepdyve.comtandfonline.com Likewise, the N-carbamoyl-L-amino acid amidohydrolase from Pseudomonas sp. ON-4a requires Mn²⁺ for its activity and is inhibited by metal-chelating agents like EDTA. nih.gov

Substrate and Product Inhibition/Activation: The activity of metabolic pathways is often regulated by the concentrations of their own substrates and products. In the related pyrimidine catabolic pathway, N-carbamoyl-beta-alanine amidohydrolase is regulated in opposing ways by its substrate and product. The substrate, N-carbamoyl-beta-alanine, and its analogs cause the enzyme to associate into a more active, polymerized form. nih.gov Conversely, the product, β-alanine, leads to the dissociation of the enzyme into a less active state, thereby causing product inhibition. nih.gov This type of allosteric regulation allows the cell to modulate the pathway's flux in response to metabolic needs.

Other Environmental Factors: Other environmental conditions can also impact metabolic activity. For instance, ammonium (B1175870) shock was observed to affect hydantoinase activity in Agrobacterium tumefaciens. core.ac.uk In a broader context, factors like soil moisture, nutrient availability, and light can influence the secondary metabolic processes in organisms, which can indirectly affect pathways like hydantoin degradation. mdpi.commdpi.comfrontiersin.org

Table 2: Influence of Environmental and Substrate Factors on Related Enzyme Activity

| Enzyme | Organism of Origin | Factor | Effect | Citation |

| Hydantoinase | Bacillus stearothermophilus | pH | Optimal activity at pH 8.8. | tandfonline.com |

| Hydantoinase | Bacillus stearothermophilus | Temperature | Optimal activity at 50°C. | tandfonline.com |

| Hydantoinase | Bacillus stearothermophilus | Metal Ions | Activity restored by Mn²⁺ or Co²⁺. | deepdyve.com, tandfonline.com |

| N-carbamoyl-L-cysteine amidohydrolase | Pseudomonas sp. ON-4a | pH | Optimal activity at pH 9.0. | nih.gov |

| N-carbamoyl-L-cysteine amidohydrolase | Pseudomonas sp. ON-4a | Temperature | Optimal activity at 50°C. | nih.gov |

| N-carbamoyl-L-cysteine amidohydrolase | Pseudomonas sp. ON-4a | Metal Ions/Inhibitors | Requires Mn²⁺; inhibited by EDTA, Hg²⁺. | nih.gov |

| N-Carbamoyl-beta-alanine amidohydrolase | Rat Liver | Substrate (N-carbamoyl-β-alanine) | Induces enzyme association (activation). | nih.gov |

| N-Carbamoyl-beta-alanine amidohydrolase | Rat Liver | Product (β-alanine) | Induces enzyme dissociation (inhibition). | nih.gov |

| Hydantoin-hydrolysing enzymes | Agrobacterium tumefaciens | Ammonium | Ammonium shock affects activity. | core.ac.uk |

Advanced Analytical and Spectroscopic Research Methodologies for L 5 Carboxymethylhydantoin

Chromatographic Methods for Quantitative Analysis and Separation in Research

Chromatographic techniques are indispensable for the separation and quantification of L-5-Carboxymethylhydantoin in diverse and complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly utilized methods in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Detection in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds in complex mixtures. drawellanalytical.com The development of a robust HPLC method for this compound is critical for obtaining accurate and reproducible results, especially when dealing with intricate biological or environmental samples. drawellanalytical.comdrawellanalytical.com The process of method development is systematic, beginning with defining the analytical objectives and understanding the physicochemical properties of this compound, such as its polarity, solubility, and stability. sigmaaldrich.com

A typical HPLC system consists of a pump, injector, column, detector, and data analysis software. drawellanalytical.com For the analysis of a polar compound like this compound, which is a carboxylic acid derivative, reversed-phase HPLC is often the method of choice. elementlabsolutions.com In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. elementlabsolutions.com

Method development involves the careful selection and optimization of several parameters:

Column Selection: The choice of the stationary phase is crucial. A C18 column is a common starting point, but other phases with different selectivities, such as polar-embedded or polar-endcapped columns, might be necessary to achieve the desired separation from matrix components. sigmaaldrich.comelementlabsolutions.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic modifier like methanol (B129727) or acetonitrile. scholarsresearchlibrary.com The ratio of these components is adjusted to control the retention time of this compound. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples to improve peak shape and reduce analysis time. drawellanalytical.comsigmaaldrich.com

Detector: A UV-visible detector is commonly used for HPLC analysis if the analyte possesses a chromophore. openaccessjournals.com For compounds lacking a strong chromophore, other detection methods like mass spectrometry (LC-MS) or charged aerosol detection can be utilized. chromatographyonline.com

Sample Preparation: This is a critical step to remove interferences and concentrate the analyte. drawellanalytical.com Techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or simple filtration may be employed depending on the complexity of the sample matrix. drawellanalytical.com

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. scholarsresearchlibrary.comjasco-global.com The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The internal standard method can be used to improve accuracy by correcting for variations in injection volume and other systematic errors. jasco-global.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Good retention for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |

| Gradient | 5% B to 50% B over 15 minutes | To elute a wide range of compounds and ensure separation from interferences. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | UV for general detection; MS for higher specificity and sensitivity. |

| Injection Volume | 10 µL | Standard injection volume. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

This table presents a hypothetical but representative set of starting conditions for the HPLC analysis of this compound. Actual conditions would require optimization based on the specific sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling and Isotopic Tracing of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the separation and identification of volatile and semi-volatile compounds. mdpi.com For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility, making them suitable for GC analysis. chemrxiv.orgresearchgate.net This process converts polar functional groups, such as carboxylic acids and amines, into less polar and more volatile derivatives. jfda-online.com Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). plos.orggreyhoundchrom.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of compounds is based on their different boiling points and interactions with the stationary phase of the column. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. mdpi.com

GC-MS is particularly valuable for:

Metabolic Profiling: This involves the comprehensive analysis of all detectable metabolites in a biological sample. lcms.czmdpi.com By analyzing changes in the levels of this compound and other related metabolites, researchers can gain insights into metabolic pathways and the effects of various stimuli or diseases. plos.org

Isotopic Tracing: This technique uses stable isotopes (e.g., ¹³C or ¹⁵N) to label specific molecules and trace their fate through metabolic pathways. nih.govuab.edu By feeding cells or organisms with a labeled precursor of this compound, researchers can use GC-MS to analyze the mass spectra of downstream metabolites. The incorporation of the isotope into these metabolites provides direct evidence of their biochemical relationship to this compound. nih.govescholarship.org This approach is instrumental in elucidating novel biochemical pathways and understanding metabolic fluxes. frontiersin.org

Table 2: Example GC-MS Derivatization and Analysis Parameters for this compound

| Parameter | Condition | Purpose |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS | To create volatile trimethylsilyl (B98337) (TMS) derivatives of the carboxylic acid and hydantoin (B18101) ring protons. |

| Reaction Conditions | 70°C for 30 minutes | To ensure complete derivatization. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A common, robust column for a wide range of derivatized metabolites. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert gas to carry the sample through the column. |

| Oven Temperature Program | Start at 70°C, ramp to 300°C at 10°C/min | To separate compounds with a range of boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole for routine analysis, TOF for higher mass accuracy and resolution. |

This table outlines a general procedure for the GC-MS analysis of this compound. Specific parameters may need to be adjusted based on the instrument and the complexity of the sample.

Spectroscopic Approaches in Mechanistic and Structural Research

Spectroscopic techniques are fundamental in determining the molecular structure and understanding the mechanistic details of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. researchgate.netiosrjournals.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. longdom.orgnih.gov

For this compound, NMR is crucial for:

Structural Confirmation: 1D NMR (¹H and ¹³C) provides characteristic signals for the different protons and carbons in the molecule, confirming its identity and purity. iosrjournals.orgfrontiersin.org

Elucidating Reaction Intermediates: By monitoring a reaction in real-time using NMR, it is possible to observe the formation and consumption of transient species, or intermediates. magritek.commagritek.com This provides invaluable insight into the reaction mechanism. For instance, in the synthesis of orotate (B1227488) from hydantoin and glyoxylate (B1226380), NMR could be used to detect the formation of 5-carboxymethylidinehydantoin as an intermediate. nih.gov

Stereochemical Analysis: this compound possesses a chiral center at the C5 position. NMR techniques, particularly those that measure nuclear Overhauser effects (NOE), can be used to determine the relative stereochemistry of the molecule. nih.govwordpress.com NOE experiments show through-space interactions between protons, which can help to deduce their spatial proximity and thus the stereochemical arrangement. wordpress.com For determining the absolute configuration, comparison with theoretical calculations or the use of chiral derivatizing agents may be necessary. leibniz-fmp.dempg.de 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish the connectivity between protons and carbons, respectively, which is essential for unambiguous signal assignment. iosrjournals.orglongdom.orgfrontiersin.org

Mass Spectrometry (MS) Applications in Biochemical Pathway Discovery and Compound Identification within Research Contexts

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. libretexts.org It is widely used for the identification of unknown compounds, the quantification of known compounds, and the elucidation of molecular structures. nih.gov In the context of this compound research, MS, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is instrumental in:

Compound Identification: By accurately measuring the mass of the molecule (high-resolution mass spectrometry), a molecular formula can be proposed. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a "fingerprint" that can be used to identify the compound by comparing it to a database or by manual interpretation. libretexts.org

Biochemical Pathway Discovery: In metabolomics studies, LC-MS is used to generate a profile of metabolites in a biological sample. lcms.cz By comparing the metabolite profiles of samples under different conditions (e.g., with and without a specific enzyme or substrate), researchers can identify new metabolites and infer their positions in biochemical pathways. mdpi.comlibretexts.org For example, the detection of this compound in a cell extract after the addition of a specific precursor could suggest its involvement in a particular metabolic route. plos.org Advanced techniques like matrix-assisted laser desorption/ionization (MALDI)-TOF MS can also be used for rapid identification of biomolecules from complex mixtures. infectiologyjournal.com

Vibrational Spectroscopy (e.g., IR, Raman) for Conformational and Interaction Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy can be used to identify the presence of key functional groups such as the carboxylic acid C=O and O-H stretches, the amide C=O stretches within the hydantoin ring, and N-H stretches. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that may be weak or absent in the IR spectrum.

Both IR and Raman spectroscopy are sensitive to the local environment of the molecule. This makes them useful for studying:

Conformational Changes: Different conformations (spatial arrangements of atoms) of this compound may give rise to slightly different vibrational spectra. By analyzing these spectral changes, it is possible to study the conformational dynamics of the molecule in different solvents or upon binding to other molecules.

Intermolecular Interactions: The formation of hydrogen bonds or other intermolecular interactions can cause shifts in the vibrational frequencies of the involved functional groups. Vibrational spectroscopy can therefore be used to study how this compound interacts with other molecules, such as solvents, metal ions, or biological macromolecules.

Theoretical and Computational Investigations of L 5 Carboxymethylhydantoin

Quantum Chemical Calculations of L-5-Carboxymethylhydantoin

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are instrumental in elucidating the intrinsic properties of this compound. nih.govrsc.orgwikipedia.org These methods can predict molecular structures, energies, and a variety of other properties with a high degree of accuracy.

Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic structure of this compound. mdpi.comyoutube.com These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. mdpi.comrsc.orgrsc.org For instance, the calculated electrostatic potential map can highlight the electron-rich and electron-deficient regions, indicating likely sites for electrophilic and nucleophilic attack.

The reactivity of this compound can be further explored by calculating global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include electronegativity, chemical hardness, and electrophilicity index, which help in predicting the molecule's behavior in chemical reactions. researchgate.net

Furthermore, quantum chemical calculations are invaluable for predicting spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic transitions within the molecule. researchgate.net Similarly, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, allowing for a detailed assignment of the observed vibrational modes to specific molecular motions. researchgate.net

Below is a table summarizing key molecular properties of this compound that can be determined using quantum chemical calculations.

| Property | Description |

| Molecular Formula | C5H6N2O4 |

| Monoisotopic Mass | 158.03276 Da uni.lu |

| InChIKey | DQQLZADYSWBCOX-REOHCLBHSA-N ebi.ac.uk |

| SMILES | OC(=O)C[C@@H]1NC(=O)NC1=O ebi.ac.uk |

| Predicted XlogP | -1.5 uni.lu |

Conformational Analysis and Stereochemical Preferences

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlumenlearning.com For this compound, the flexibility of the carboxymethyl side chain and the puckering of the five-membered hydantoin (B18101) ring give rise to various possible conformers. Quantum chemical calculations can be used to determine the relative energies of these conformers, identifying the most stable structures. nih.govnih.gov

These calculations are also crucial for understanding the stereochemical preferences of the molecule. researchgate.net The "L" designation in this compound refers to the specific stereochemistry at the C5 position of the hydantoin ring. Computational studies can help to rationalize the observed stereoselectivity in its enzymatic synthesis and hydrolysis. researchgate.net The intrinsic stereochemical preferences of the molecule can influence its interactions with chiral environments, such as the active sites of enzymes. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide a dynamic view of molecular systems, capturing their behavior over time. nih.govebsco.comnextmol.com These methods are particularly useful for studying the interactions of this compound with biological macromolecules and for simulating the pathways of its chemical transformations.

Enzyme-Substrate Interaction Modeling and Binding Site Characterization (e.g., with hydantoin hydrolases)

This compound is a substrate for enzymes such as carboxymethylhydantoinase (also known as hydantoin hydrolase), which catalyzes its hydrolysis to N-carbamoyl-L-aspartate. modelseed.orgacs.org Molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between this compound and the active site of these enzymes. nih.govmdpi.com

Docking studies can predict the preferred binding orientation of the substrate within the enzyme's active site, highlighting key interactions such as hydrogen bonds and electrostatic interactions that contribute to binding affinity. MD simulations can then be used to explore the conformational changes that occur upon substrate binding and to assess the stability of the enzyme-substrate complex. nih.govresearchgate.net These simulations provide a detailed picture of the binding site, identifying the crucial amino acid residues involved in substrate recognition and catalysis. sciety.orgresearchgate.net The insights gained from these models are valuable for understanding the enzyme's mechanism and for guiding protein engineering efforts to improve its catalytic efficiency or alter its substrate specificity. nih.govresearchgate.netbiorxiv.org

Simulation of Reaction Pathways and Transition States for this compound Transformations

Computational methods can be used to simulate the entire course of a chemical reaction, from reactants to products, via the transition state. youtube.com For the enzymatic hydrolysis of this compound, combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly suitable. In this approach, the region of the system where the reaction occurs (the substrate and the key active site residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. researchgate.net

These simulations can map out the potential energy surface of the reaction, identifying the minimum energy pathway and the structure and energy of the transition state. youtube.com This information is critical for understanding the catalytic mechanism of the enzyme, including the roles of specific amino acid residues in stabilizing the transition state and lowering the activation energy of the reaction. researchgate.net

In Silico Approaches for Rational Design

The knowledge gained from theoretical and computational studies of this compound and its interactions can be leveraged for rational design in various applications. researchgate.netnih.govrsc.orgmdpi.commdpi.com For example, understanding the binding mode of this compound within its hydrolase can inform the design of novel enzyme inhibitors that could have therapeutic applications.

Furthermore, computational approaches can guide the design of improved biocatalysts for the production of valuable chemicals. By simulating the effects of mutations on enzyme activity and stability, researchers can identify promising candidates for experimental testing, accelerating the development of more efficient and selective enzymes for industrial processes. nih.govbiorxiv.org The principles of rational design, supported by computational modeling, are also being applied to the broader field of biocatalysis and the synthesis of bioactive molecules. nih.govmdpi.com

Computational Approaches for Structure-Activity Relationship (SAR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in elucidating these relationships for hydantoin derivatives, providing a rational basis for designing molecules with enhanced potency or desired properties.

A variety of computational techniques are employed to analyze hydantoin-based compounds. Density Functional Theory (DFT) calculations, for instance, have been used to study the tautomeric equilibria and solvent effects of 1-substituted hydantoin derivatives. arabjchem.org Such studies help in understanding the stability of different forms of the hydantoin ring, which is crucial for its interaction with biological targets. arabjchem.org For other related structures, such as nitrofurantoin (B1679001) and furazidin, computational analyses have been combined with crystallography to understand how small structural changes affect crystal packing and solvate formation. researchgate.net

Conformational analysis using molecular mechanics (MM) and Monte Carlo methods has been applied to hydantoin-based peptidomimetics to investigate their propensity to form defined secondary structures like α-helices or β-turns. acs.orgnih.gov These studies measure parameters such as interatomic distances to predict stable conformations. acs.org

Quantitative Structure-Activity Relationship (QSAR) models are particularly powerful for establishing mathematical relationships between chemical structure and biological activity. scribd.com A 3-D QSAR model was previously developed for the binding of 14 hydantoin analogues to the neuronal voltage-gated sodium channel. acs.org This model successfully guided the design of new, potent ligands by identifying key structural features, such as the length of alkyl side chains, that are critical for optimal binding. acs.org SAR studies on antischistosomal aryl hydantoins have also highlighted the importance of the hydantoin core for activity and have guided the synthesis of new analogues with improved therapeutic profiles. acs.orgnih.govresearchgate.net These investigations demonstrate that a combination of specific substituents on the phenyl ring is optimal for activity, while other modifications can diminish it. acs.org

| Hydantoin Derivative Class | Computational Method(s) | Key Findings/Application | Reference(s) |

|---|---|---|---|

| 1-Substituted Hydantoins | Density Functional Theory (DFT) at B3LYP/6–31++G(d,p) level | Investigated the effect of solvent polarity on tautomeric equilibria, finding that the Hy1 tautomer is generally the most stable form in the gas phase. | arabjchem.org |

| 5-Alkyl-5-Phenylhydantoins | 3-D Quantitative Structure-Activity Relationship (QSAR) | Modeled binding to the voltage-gated sodium channel; identified that the length of the 5-alkyl side chain is critical for binding activity. | acs.org |

| Aryl Hydantoins (Antischistosomal) | Structure-Activity Relationship (SAR) Analysis | Determined that the hydantoin core is essential for high antischistosomal activity and guided the design of analogues to reduce side effects. | acs.orgnih.govresearchgate.net |

| Hydantoin-Based Peptidomimetics | Monte Carlo–Molecular Mechanics (MM) | Performed conformational searches to establish the propensity of molecules to adopt α-helix or β-turn secondary structures. | acs.orgnih.gov |

| Nitrofurantoin, Furazidin, Dantrolene | Crystallographic and Computational Analysis | Analyzed factors influencing the formation of polymorphs and solvates, correlating them with packing efficiency and hydrogen bonding patterns. | researchgate.net |

Virtual Screening for this compound-Related Ligands or Modulators

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.compensoft.net This method significantly reduces the time and cost associated with experimental high-throughput screening (HTS). mdpi.com For a molecule like this compound, VS can be instrumental in identifying proteins it might modulate or in discovering other molecules with similar or enhanced activity.

Virtual screening approaches are broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). pensoft.netscielo.br

Structure-Based Virtual Screening (SBVS): This method requires the three-dimensional (3D) structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. frontiersin.org Molecular docking, a key component of SBVS, predicts the preferred orientation and binding affinity of a ligand when bound to the target. pensoft.netfrontiersin.org If a target enzyme for this compound were identified (e.g., a hydantoinase or another enzyme in its metabolic pathway), SBVS could be used to screen vast compound databases (like ZINC or Enamine REAL) to find novel modulators. mdpi.com The process involves docking millions of compounds into the target's active site and ranking them based on scoring functions that estimate binding energy. frontiersin.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. scielo.br This approach relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. pensoft.net Using this compound as a reference or "query" molecule, LBVS methods can search for compounds with similar shapes, electrostatic properties, or pharmacophore features (the spatial arrangement of essential interaction points). nih.gov Scoring functions are used to quantify the similarity between the query and database compounds, allowing for the identification of potential hits. nih.gov

The hits identified from either SBVS or LBVS are then prioritized for experimental testing, enriching the pool of candidates with a higher probability of being active. scielo.br

| Screening Approach | Principle | Requirement | Potential Application for this compound | Reference(s) |

|---|---|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Docking compounds into a target's 3D structure to predict binding affinity. | Known 3D structure of the biological target (e.g., enzyme, receptor). | Identify novel ligands for a known enzyme that metabolizes or interacts with this compound. | scielo.brfrontiersin.org |

| Ligand-Based Virtual Screening (LBVS) | Searching for compounds with structural or chemical similarity to a known active ligand. | An active reference molecule (e.g., this compound). | Discover diverse compounds that mimic the pharmacophoric features of this compound to act on the same, potentially unknown, target. | pensoft.netscielo.brnih.gov |

| Consensus Docking/Scoring | Using multiple docking programs or scoring functions to rank compounds, improving prediction reliability. | 3D target structure and multiple validated software tools. | Increase the confidence in hit selection from an SBVS campaign by selecting compounds that are highly ranked across several methods. | pensoft.net |

Biotechnological and Industrial Research Applications of L 5 Carboxymethylhydantoin Non Medical, Non Human

Biocatalysis and Industrial Enzyme Applications

The industrial utility of L-5-Carboxymethylhydantoin is most prominently demonstrated in biocatalytic processes, where enzymes are used to produce specialty chemicals, particularly chiral amino acids. This approach is often referred to as the "hydantoinase process." acs.orgnih.gov

Enzymatic Production of Specialty Chemicals and Amino Acids via Hydantoin (B18101) Intermediates

The enzymatic conversion of 5-monosubstituted hydantoins is a well-established industrial method for producing optically pure L- or D-amino acids. nih.govnih.gov This multi-enzyme cascade process offers an environmentally friendly alternative to chemical synthesis, which often produces racemic mixtures and requires harsh conditions. mdpi.com this compound is a key intermediate in the production of L-aspartic acid, a non-essential amino acid with applications in the food and chemical industries. researchgate.netnih.gov

The core of this process involves two key enzymes:

Hydantoinase: This enzyme catalyzes the stereoselective hydrolytic ring-opening of the hydantoin molecule. For the production of L-amino acids, an L-selective hydantoinase is used. Specifically, L-5-Carboxymethylhydantoinase (EC 3.5.2.4) hydrolyzes this compound to N-carbamoyl-L-aspartic acid. nih.gov

N-Carbamoylase: This enzyme then hydrolyzes the N-carbamoyl group from the intermediate to yield the final free L-amino acid (in this case, L-aspartic acid) and ammonia (B1221849). nih.govnih.gov

To achieve a theoretical yield of 100%, a third enzyme, hydantoin racemase , is often included. This enzyme converts the unreacted D-enantiomer of the starting material back into the racemic mixture, providing a continuous supply of the L-enantiomer for the hydantoinase. acs.orgresearchgate.net This dynamic kinetic resolution makes the process highly efficient.

The general pathway for the production of L-aspartic acid from a racemic mixture of 5-carboxymethylhydantoin is as follows:

D,this compound → (Hydantoin Racemase) → this compound → (L-Hydantoinase) → N-carbamoyl-L-aspartic acid → (L-N-Carbamoylase) → L-Aspartic Acid

Interactive Data Table: Enzymes in L-Aspartic Acid Production via Hydantoinase Process

| Enzyme | EC Number | Substrate | Product | Role in Process |

| Carboxymethylhydantoinase | 3.5.2.4 | This compound | N-carbamoyl-L-aspartic acid | Stereoselective ring cleavage |

| L-N-Carbamoylase | 3.5.1.88 | N-carbamoyl-L-aspartic acid | L-Aspartic Acid | Hydrolysis to final amino acid |

| Hydantoin Racemase | 5.1.99.5 | D-5-Carboxymethylhydantoin | This compound | Substrate recycling for 100% yield |

Process Development and Optimization for this compound-Related Bioprocesses

Optimizing the hydantoinase process is crucial for its industrial viability. Research focuses on several key areas to enhance efficiency, yield, and cost-effectiveness. researchgate.net These strategies are applicable to bioprocesses involving this compound.

Key Optimization Parameters:

Reaction Conditions: The catalytic activity of hydantoinases and carbamoylases is highly dependent on pH and temperature. For instance, many hydantoinase reactions are optimized under slightly alkaline conditions (around pH 8.0) and at elevated temperatures (e.g., 40-50°C), which also favors the spontaneous racemization of the hydantoin substrate. researchgate.net

Enzyme Source and Stability: Enzymes are sourced from various microorganisms, such as Arthrobacter or recombinant E. coli. researchgate.net Enhancing the thermal and operational stability of these enzymes is a primary goal, often achieved through protein engineering or immobilization.

Catalyst Formulation (Whole-Cell vs. Cell-Free Systems):